molecular formula C6H14N2 B054143 (1R,2R)-(-)-1,2-Diaminocyclohexane CAS No. 1121-22-8

(1R,2R)-(-)-1,2-Diaminocyclohexane

Cat. No. B054143
CAS RN: 1121-22-8
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04175133

Procedure details

Dichloro (1,2-diaminocyclohexane)platinum (II) was synthesized as described by Gale et al, Research Communications in Chemical Pathology and Pharmacology, Volume 7, No. 3, Pages 529-538, March 1974. Thus, Potassium tetrachloroplatinite, K2Pt Cl4 (20 mM) in 75 ml water was mixed with 1,2-diaminocyclohexane (20 mM) for three hours at room temperature. The insoluble product was removed by filtration, washed with water and then with methanol, and oven-dried. The yield was approximately 90% of theory. The product was then purified by dissolution in dimethylformamide, filtration, and addition of three volumes of methanol or 0.1 N HCl. This product was filtered, washed, and dried as above. The yield in purification was 47%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][Pt-2:2](Cl)(Cl)Cl.[K+].[K+].[NH2:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]1[NH2:15]>O>[CH2:13]1[CH2:14][CH:9]([NH2:8])[CH:10]([NH2:15])[CH2:11][CH2:12]1.[Cl-:1].[Cl-:1].[Pt+2:2] |f:0.1.2,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Pt-2](Cl)(Cl)Cl.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1C(CCCC1)N
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble product was removed by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with methanol, and oven-dried
CUSTOM
Type
CUSTOM
Details
The product was then purified by dissolution in dimethylformamide
FILTRATION
Type
FILTRATION
Details
filtration, and addition of three volumes of methanol or 0.1 N HCl
FILTRATION
Type
FILTRATION
Details
This product was filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried as above
CUSTOM
Type
CUSTOM
Details
The yield in purification

Outcomes

Product
Name
Type
product
Smiles
C1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.